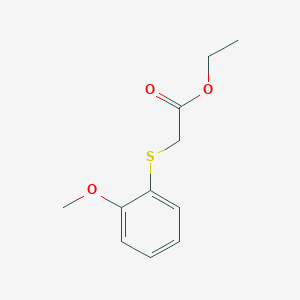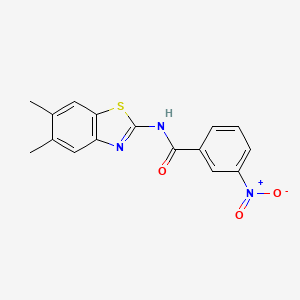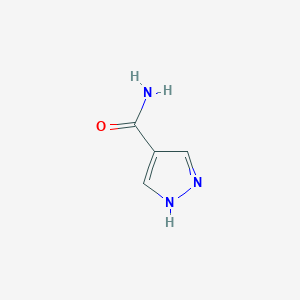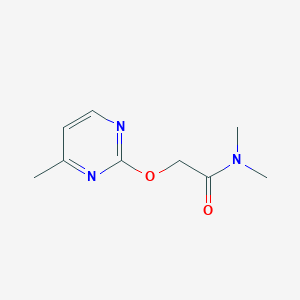![molecular formula C14H17BrN2O B2613556 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine CAS No. 2320534-46-9](/img/structure/B2613556.png)
1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine is a chemical compound that belongs to the class of azetidinones. It has gained significant attention in scientific research due to its potential biological activity and therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine typically involves the reaction of 2-bromobenzoyl chloride with azetidin-3-ylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for drug development.
Medicine: It is being investigated for its therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets in the body. The compound binds to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The exact molecular pathways involved are still under investigation, but it is believed that the compound may modulate signaling pathways related to cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
1-[1-(2-Bromobenzoyl)azetidin-3-yl]pyrrolidine is unique due to its specific structure and the presence of the bromobenzoyl group. Similar compounds include:
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: This compound has a similar azetidin-3-ylpyrrolidine core but with a different substituent group.
1-(1-(3-Bromobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione: This compound also contains a bromobenzoyl group but has additional functional groups that alter its chemical properties
These similar compounds share some chemical properties with this compound but differ in their specific applications and biological activities.
Eigenschaften
IUPAC Name |
(2-bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c15-13-6-2-1-5-12(13)14(18)17-9-11(10-17)16-7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNHAAJLOCELNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Spiro[2.4]heptan-7-ylacetic acid](/img/structure/B2613474.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid](/img/structure/B2613477.png)


![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2613485.png)
![5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2613486.png)



![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2613491.png)
![Tert-butyl N-[(5-bromo-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2613492.png)
![5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide](/img/structure/B2613494.png)
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2613495.png)
